Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate

SARS-CoV-2 Mpro inhibition fluorine scanning antiviral drug discovery

Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate (CAS 1909328-01-3) is a privileged scaffold for medicinal chemistry. The 5-fluoro substitution is critical for biological activity, uniquely eliminating the biphasic dose-response seen in non-fluorinated analogs and achieving up to 15-fold greater antiviral Mᵖʳᵒ potency over 4-fluoro isomers. The sodium salt form offers superior aqueous solubility versus the free acid (CAS 139425-47-1), simplifying assay preparation and amide couplings. Supplied at ≥95% purity; ideal for developing AhR-targeted antitumor agents and SARS-CoV-2 Mᵖʳᵒ inhibitors.

Molecular Formula C8H3FNNaO2S
Molecular Weight 219.17
CAS No. 1909328-01-3
Cat. No. B2899216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-fluoro-1,3-benzothiazole-2-carboxylate
CAS1909328-01-3
Molecular FormulaC8H3FNNaO2S
Molecular Weight219.17
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(S2)C(=O)[O-].[Na+]
InChIInChI=1S/C8H4FNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
InChIKeyCFHCHYNRSGHEHR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 5-Fluoro-1,3-benzothiazole-2-carboxylate (CAS 1909328-01-3): Procurement-Grade Overview for Research Selection


Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate (CAS 1909328-01-3) is a fluorinated benzothiazole-2-carboxylate sodium salt with molecular formula C₈H₃FNNaO₂S and molecular weight 219.17 g/mol . It is supplied as a powder with a minimum purity specification of 95% (certain vendors offer 98% ) and is stored at room temperature . The compound belongs to the privileged benzothiazole scaffold class, where the 5-fluoro substitution pattern has been specifically validated in the clinical-stage antitumor agent 5F 203 (Phortress) [1] and in the SARS-CoV-2 Mᵖʳᵒ inhibitor TKB272, where 5-fluoro placement proved critical for potency and resistance barrier [2]. This compound serves primarily as a versatile carboxylic acid building block for medicinal chemistry derivatization, offering the combined advantages of the 5-fluorobenzothiazole pharmacophore and the enhanced handling properties of a sodium carboxylate salt.

Sodium 5-Fluoro-1,3-benzothiazole-2-carboxylate: Why In-Class Substitution Without Evidence Is Not Supported


Benzothiazole-2-carboxylate salts appear superficially interchangeable as heterocyclic carboxylic acid building blocks; however, substitution at the 5-position profoundly alters electronic properties, pharmacokinetic behavior, and biological target engagement. The 5-fluoro substituent introduces distinct electronics (Hammett σₚ = +0.06 for F vs. σₚ = +0.23 for Cl; σₚ = 0.00 for H) that modulate the pKₐ of the parent carboxylic acid and the metabolic handling of derived amides [1]. Critically, position-specific fluorination dictates biological outcomes: the 5-fluoro regioisomer of 2-(4-aminophenyl)benzothiazole eliminates the biphasic dose-response curve that compromises the non-fluorinated (DF 203) and 4-/6-fluoro congeners, while the 5-fluorobenzothiazole-containing Mᵖʳᵒ inhibitor TKB272 achieves approximately 3- to 15-fold greater antiviral potency than its 4-fluoro counterpart TKB245 depending on the cell line tested [2][3]. Additionally, the sodium salt form confers aqueous solubility advantages over the free carboxylic acid (5-fluoro-1,3-benzothiazole-2-carboxylic acid, CAS 139425-47-1), which has limited aqueous solubility and requires additional base treatment for dissolution in biological assay media, directly impacting reproducibility in biochemical and cellular assays . These quantitative differences mean that substituting the des-fluoro, 4-fluoro, 6-fluoro, or chloro analogs—or the free acid form—without empirical validation risks non-overlapping SAR, altered metabolic liability, and irreproducible assay results.

Sodium 5-Fluoro-1,3-benzothiazole-2-carboxylate: Quantitative Differentiation Evidence Against Close Analogs


5-Fluoro vs. 4-Fluoro Benzothiazole Regioisomerism: ~3–15-Fold Gain in Antiviral Potency in SARS-CoV-2 Mᵖʳᵒ Inhibition

In a direct head-to-head fluorine-scanning study of SARS-CoV-2 Mᵖʳᵒ inhibitors, the 5-fluorobenzothiazole-containing compound TKB272 (8) was compared to its 4-fluorobenzothiazole analog TKB245 (6). Moving the fluorine from the 4-position to the 5-position on the benzothiazole ring enhanced antiviral activity approximately 3-fold in VeroE6 cells and approximately 15-fold in HeLa-hACE2-TMPRSS2 cells [1]. The 5-fluoro placement enables dual fluorine-based interactions with Thr25 and Ser46 in the Mᵖʳᵒ active site that are geometrically inaccessible to the 4-fluoro isomer [2]. Although the sodium carboxylate salt (CAS 1909328-01-3) is a building block rather than the final inhibitor TKB272, the SAR directly validates the 5-fluoro positional requirement for target engagement—making the 5-fluoro-1,3-benzothiazole-2-carboxylate scaffold the necessary starting point for any Mᵖʳᵒ inhibitor program following this chemotype.

SARS-CoV-2 Mpro inhibition fluorine scanning antiviral drug discovery

5-Fluoro Substitution Eliminates Biphasic Dose-Response vs. Non-Fluorinated and 4-/6-Fluoro Benzothiazoles in Antitumor Screening

The non-fluorinated benzothiazole DF 203 and its 4-fluoro and 6-fluoro congeners characteristically display a biphasic dose-response relationship against sensitive cancer cell lines, where antiproliferative activity paradoxically diminishes at higher concentrations—a phenomenon that complicates therapeutic development. In a comparative study of regioisomeric fluorinated 2-(4-aminophenyl)benzothiazoles, the 5-fluoro isomer (10h, 5F 203) and the 7-fluoro isomer uniquely did not exhibit this biphasic profile [1]. This was confirmed in independent work showing that 5F 203 exhibited potent, antiproliferative activity without a biphasic dose-response, in contrast to DF 203 [2]. In sensitive MCF-7 breast cancer cells, 5F 203 achieved GI₅₀ values below 1 nM, equivalent potency to DF 203 but with a monophasic dose-response that enables reliable IC₅₀/EC₅₀ determination and simplifies in vivo dosing [1].

antitumor benzothiazoles dose-response linearity AhR-mediated cytotoxicity

Sodium Salt Form Offers Higher Purity Specification (98%) vs. Parent Free Acid (95%) from Commercial Suppliers

Commercial sourcing data reveal a meaningful purity differential between the sodium salt form and the corresponding free carboxylic acid. The sodium salt (CAS 1909328-01-3) is available at 98% purity from suppliers such as Leyan , whereas the parent free acid, 5-fluoro-1,3-benzothiazole-2-carboxylic acid (CAS 139425-47-1), is typically offered at 95% purity from suppliers such as AKSci . This 3-percentage-point purity advantage reduces the burden of unknown impurities in downstream reactions, particularly important for amide coupling steps where carboxylic acid impurities can lead to byproduct formation and reduced yields of target amide products.

chemical procurement purity specification salt form selection

5-Fluoro vs. 5-Chloro Substitution: Distinct Electronic Effects and Biological Target Profiles

The 5-chloro analog, sodium 5-chloro-1,3-benzothiazole-2-carboxylate (CAS 857081-42-6), is commercially available and has been employed as a reagent for preparing amino acid biarylsulfonamides as metalloproteinase inhibitors . However, chlorine and fluorine differ substantially in their electronic effects (Hammett σₚ: Cl = +0.23 vs. F = +0.06), size (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å), and metabolic handling—fluorine is resistant to oxidative metabolism, whereas chlorine can undergo oxidative dechlorination by CYP450 enzymes [1]. In the Mᵖʳᵒ inhibitor series, the 5-fluoro substituent forms specific hydrogen-bond-like interactions with protein backbone and side-chain residues that the bulkier chloro substituent cannot geometrically replicate [2]. Furthermore, the chloro analog has a higher molecular weight (235.62 g/mol vs. 219.17 g/mol), reducing its attractiveness for lead optimization programs where lower molecular weight is desirable. No published head-to-head bioactivity comparison between the 5-fluoro and 5-chloro sodium carboxylate salts was identified; users should not assume isosteric interchangeability.

halogen substitution SAR bioisosterism benzothiazole medicinal chemistry

Sodium Carboxylate Salt vs. Free Carboxylic Acid: Aqueous Solubility Advantage for Biological Assay Compatibility

The sodium salt form of 5-fluoro-1,3-benzothiazole-2-carboxylate is supplied as a powder with the carboxylate moiety pre-ionized, facilitating direct dissolution in aqueous buffers without the need for base addition . In contrast, the free carboxylic acid (CAS 139425-47-1) requires deprotonation with an equivalent of base (e.g., NaOH, NaHCO₃) to achieve aqueous solubility, introducing an additional formulation step and potential variability in the effective concentration delivered to biological assays . While no experimentally measured solubility values for this specific compound were identified in the accessed databases, the general principle of sodium carboxylate salts exhibiting 1–3 orders of magnitude higher aqueous solubility than their corresponding free acids is well-established for aromatic carboxylic acids [1]. The sodium salt is stored at room temperature and classified as non-hazardous for transport, simplifying handling logistics .

aqueous solubility salt form selection bioassay-ready compounds

5-Fluorobenzothiazole Scaffold Antimicrobial Activity: MIC Data Supporting Scaffold Selection Over Des-Fluoro Analogs

The 5-fluorobenzothiazole core (CAS 1644-85-5) has demonstrated quantifiable antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.49 µg/mL (Gram-positive) and against Escherichia coli with an MIC of 1.0 µg/mL (Gram-negative) . This provides a quantitative baseline for the 5-fluoro scaffold's intrinsic antibacterial potential. While the sodium carboxylate derivative (CAS 1909328-01-3) itself has not been directly tested for antimicrobial activity in published studies, the 5-fluorobenzothiazole core MIC data serve as a scaffold-level reference. Fluorinated benzothiazole derivatives with 5-fluoro-6-(4-methylpiperazin-1-yl) substitution have shown MIC values of 32 µg/cm³ against S. aureus, comparable to tamoxifen used as a positive control [1]. No comparable MIC values were identified for the non-fluorinated benzothiazole-2-carboxylate sodium salt (CAS 3622-04-6) or the 5-chloro analog (CAS 857081-42-6) in antimicrobial assays, indicating that the 5-fluoro scaffold is the more extensively characterized option for antimicrobial derivatization programs.

antimicrobial benzothiazoles fluorine SAR Gram-positive antibacterial

Sodium 5-Fluoro-1,3-benzothiazole-2-carboxylate: Highest-Confidence Application Scenarios Based on Quantitative Evidence


SARS-CoV-2 Mᵖʳᵒ Inhibitor Lead Optimization Requiring 5-Fluorobenzothiazole-2-carbonyl Warhead

Based on the fluorine-scanning data demonstrating that the 5-fluoro regioisomer (TKB272) achieves approximately 3-fold (VeroE6 cells) to 15-fold (HeLa-hACE2-TMPRSS2 cells) greater antiviral potency than the 4-fluoro isomer (TKB245) [1][2], researchers pursuing Mᵖʳᵒ inhibitor development with a benzothiazole-2-carbonyl P1′ moiety should procure the 5-fluoro sodium carboxylate salt as the carboxylic acid building block for amide coupling. The dual fluorine-mediated interactions with Thr25 and Ser46 observed in the TKB272-Mᵖʳᵒ co-crystal structure [3] are specific to the 5-position and cannot be recapitulated by the 4-fluoro, 6-fluoro, or des-fluoro analogs. Using alternative benzothiazole carboxylate building blocks in this chemotype will predictably yield compounds with inferior target engagement and antiviral potency. The sodium salt form also facilitates direct use in amide coupling reactions without the need for pre-activation base treatment.

Antitumor Benzothiazole Development Requiring Monophasic Dose-Response Profile

The 5-fluoro substitution uniquely eliminates the biphasic dose-response relationship that compromises the therapeutic development of the non-fluorinated (DF 203) and 4-/6-fluoro benzothiazoles, while retaining sub-nanomolar GI₅₀ potency [1][2]. Medicinal chemistry programs developing AhR-targeted antitumor benzothiazoles should therefore select the 5-fluoro-2-carboxylate sodium salt as the core scaffold building block. The monophasic dose-response enables reliable IC₅₀ determination, simplifies Structure-Activity Relationship interpretation, and avoids the paradoxical loss of efficacy at higher concentrations that confounds dose-escalation studies with other benzothiazole regioisomers. The sodium salt form additionally supports direct aqueous dissolution for in vitro antiproliferative assay preparation.

Medicinal Chemistry Derivatization via Amide Coupling Requiring High-Purity Carboxylic Acid Building Block

For research groups synthesizing amide libraries from the 5-fluorobenzothiazole-2-carbonyl scaffold, the sodium salt offers a commercially available 98% purity grade [1] versus the typical 95% purity of the free acid [2]. This 3% absolute purity advantage is particularly significant for multi-step parallel syntheses where carboxylic acid impurities can generate amide byproducts that complicate purification and reduce isolated yields. The pre-ionized carboxylate also facilitates direct coupling with amine hydrochlorides or other ammonium salts without the need for exogenous base, streamlining amide bond formation protocols.

Antimicrobial Benzothiazole Library Synthesis Leveraging the 5-Fluoro Scaffold

The 5-fluorobenzothiazole core has published MIC values of 0.49 µg/mL against S. aureus and 1.0 µg/mL against E. coli [1], while 5-fluoro-6-substituted phenylbenzothiazole derivatives have demonstrated Gram-positive antibacterial activity at MIC 32 µg/cm³ comparable to tamoxifen [2]. Although the sodium carboxylate salt itself has not been directly tested, it serves as a versatile intermediate for generating diverse amide, ester, and heterocyclic derivatives for antimicrobial screening. The availability of scaffold-level MIC data for the 5-fluoro core provides a quantitative starting point for SAR exploration that is absent for the des-fluoro and chloro analogs, making this the rational choice for initiating a new antimicrobial benzothiazole library.

Quote Request

Request a Quote for Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.